Stizolobinic acid
Description
Stizolobinic acid (C₉H₉NO₆, molecular weight 227.17 g/mol) is a non-proteinogenic amino acid first isolated from the etiolated seedlings of Stizolobium hassjoo . Structurally, it is characterized by a pyran ring fused to an α-keto-6-carboxylic acid moiety and an amino group, derived biosynthetically from 3,4-dihydroxyphenylalanine (DOPA) via oxidative cleavage of the aromatic ring and subsequent cyclization . Its biosynthesis involves enzymatic steps catalyzed by this compound synthase (EC 1.13.11.30), which requires Zn²⁺ and NAD(P)+ as cofactors . This compound is notable for its unique ninhydrin reaction (brown coloration) and distinct chromatographic behavior in solvent systems like n-butanol/acetic acid/water (Rf = 0.12–0.88) .
Properties
IUPAC Name |
5-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(7(11)12)3-4-1-2-6(8(13)14)16-9(4)15/h1-2,5H,3,10H2,(H,11,12)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFJNBYZGVNAOV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC(=C1)C(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)OC(=C1)C(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169677 | |
| Record name | Stizolobinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17388-96-4 | |
| Record name | Stizolobinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stizolobinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STIZOLOBINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM79OKI57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Enzymatic Conversion of 3,4-Dihydroxyphenylalanine (DOPA)
-
Oxidative cleavage : The enzyme abstracts hydrogen from DOPA’s aromatic ring, forming a dienone intermediate.
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Recyclization : The dienone undergoes intramolecular cyclization to generate a lactone structure.
Table 1: Kinetic Parameters of Stizolobinic Acid Synthase
Enzyme Purification and Stabilization
The enzyme is extracted from 7-day-old etiolated S. hassjoo seedlings using a buffer containing Polyclar AT (insoluble polyvinylpyrrolidone) and arabascorbic acid to inhibit oxidative degradation. Purification involves:
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Ammonium sulfate fractionation (30–60% saturation).
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Size-exclusion chromatography on Sephadex G-100.
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Ion-exchange chromatography on DEAE-cellulose.
Substrate Specificity and Isotopic Labeling Studies
Precursor Incorporation
Radiotracer studies using ¹⁴C-labeled precursors demonstrate:
Table 2: Isotopic Labeling Efficiency
| Precursor | Incorporation into this compound | Source |
|---|---|---|
| L-[U-¹⁴C] Phenylalanine | 42% | |
| L-[U-¹⁴C] Tyrosine | 38% | |
| DL-[β-¹⁴C] DOPA | 89% |
Reaction Optimization and Inhibitor Effects
pH and Temperature Profiles
Chemical Reactions Analysis
Neurochemical Reactivity as Glutamate Receptor Antagonist
Stizolobinic acid modulates excitatory neurotransmission:
| Parameter | Value (this compound) | Reference |
|---|---|---|
| IC₅₀ (quisqualate response) | 1.8 mM | |
| Potency relative to stizolobic acid | 5× weaker |
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Structural Basis : The 2-oxo-pyran-3-propionic acid moiety mimics glutamate’s carboxyl groups, enabling receptor binding .
Reaction Optimization
| Factor | Optimal Condition | Effect on Yield |
|---|---|---|
| Oxygen availability | Anaerobic > aerobic | 2.3× increase |
| Cofactor | NADP+ preferred over NAD+ | 1.7× increase |
| Stabilizers | Polyclar AT + arabascorbic acid | Prevents 80% activity loss |
Instability Factors :
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Rapid inactivation under aerobic conditions due to oxidative enzyme degradation .
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Ammonium sulfate fractionation (30–50% saturation) increases activity 4× .
Comparative Reactivity with Stizolobic Acid
Isomeric differences lead to distinct biochemical behaviors:
| Property | This compound | Stizolobic Acid |
|---|---|---|
| Biosynthetic tritium retention | 55% | 4.4% |
| Glutamate receptor IC₅₀ | 1.8 mM | 0.35 mM |
| Thermal stability | Decomposes at 160°C | Decomposes at 155°C |
The 3-propionic acid configuration in this compound reduces receptor affinity compared to stizolobic acid’s 4-propionic acid isomer .
Degradation Pathways
Limited data exist, but alkaline hydrolysis produces:
This synthesis of experimental data highlights this compound’s role as a enzymatically derived neuroactive compound with structure-dependent reactivity. Further studies should explore its synthetic applications and stability enhancement strategies.
Scientific Research Applications
Biochemical Research
Stizolobinic acid plays a significant role in the study of plant metabolism and biosynthesis pathways. It is synthesized from L-dihydroxyphenylalanine (L-DOPA) through enzymatic processes involving specific enzymes extracted from etiolated seedlings of Stizolobium hassjoo. This pathway highlights its importance in understanding non-protein amino acids and their roles in plant physiology.
Table 1: Biosynthetic Pathway of this compound
| Precursor | Product | Enzyme Involved |
|---|---|---|
| L-DOPA | This compound | Enzyme system from Stizolobium hassjoo |
| This compound | Stizolobic Acid | Enzyme system from Stizolobium hassjoo |
Pharmacological Applications
This compound exhibits pharmacological properties that make it a subject of interest in neurology. It has been shown to act as a competitive antagonist at quisqualate-type glutamate receptors, which are involved in excitatory neurotransmission.
Case Study: Neuromuscular Junction Modulation
In studies involving crayfish neuromuscular junctions, this compound was observed to reduce responses to glutamate without affecting GABA responses. This suggests potential applications in treating neurological disorders characterized by excessive glutamate activity, such as epilepsy or neurodegenerative diseases.
- Findings : this compound was found to be approximately five times less potent than stizolobic acid in reducing excitatory junctional potentials, indicating its utility in pharmacological research.
Toxicological Studies
While the toxicological profile of this compound is not extensively documented, it is important to understand its safety and potential side effects. Comparative studies with related compounds have shown varying degrees of toxicity.
Table 2: Toxicological Effects of Related Compounds
| Compound | Symptoms Observed | LD50 (mg/kg) |
|---|---|---|
| Muscimol | Hallucinations, nausea | 4.5 (i.v.) |
| Ibotenic Acid | Seizures, cognitive impairment | Varies |
| This compound | Limited data; potential CNS effects | Not established |
Industrial Applications
The derivatives of this compound may find applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique structural properties allow it to serve as a model compound for studying the chemical properties and biosynthetic pathways of non-protein amino acids.
Future Research Directions
Further research is needed to explore the full potential of this compound in various fields:
- Pharmacology : Investigating its interactions with different neurotransmitter systems.
- Biochemistry : Elucidating its role in metabolic pathways and enzyme interactions.
- Toxicology : Conducting comprehensive studies on its safety profile and potential side effects.
Mechanism of Action
The mechanism of action of stizolobinic acid involves its interaction with specific enzymes and metabolic pathways in plants. The compound is synthesized through the action of this compound synthase, which catalyzes the conversion of 3,4-dihydroxyphenylalanine into this compound. This process involves oxidative ring cleavage, recyclization, and dehydrogenation . The molecular targets and pathways involved in its biosynthesis are crucial for understanding its role in plant metabolism.
Comparison with Similar Compounds
Key Research Findings
Biosynthetic Hierarchy : DOPA > Tyrosine > Phenylalanine in precursor efficiency .
Ecological Role : In S. hassjoo, this compound may deter herbivores via its α-keto acid moiety, analogous to toxic fungal metabolites .
Data Tables
Table 1. Chromatographic Rf Values of this compound
| Solvent System | Rf Value |
|---|---|
| n-Butanol/acetic acid/water (4:1:5) | 0.12 |
| Phenol saturated with water | 0.88 |
| n-Butanol/formic acid/water (4:1:2) | 0.62 |
| Isopropanol/formic acid/water (20:1:5) | 0.18 |
Table 2. Degradation Products of this compound
| Hydrolysis Product | Radioactivity (dpm/mmol) |
|---|---|
| Glutamic acid | 1.3 × 10² |
| Pyruvate | 2.8 × 10² |
Biological Activity
Stizolobinic acid is a non-proteinogenic amino acid primarily derived from the plant Stizolobium hassjoo. This compound has garnered interest due to its unique biosynthetic pathways and potential biological activities. This article delves into the biological activity of this compound, highlighting its biosynthesis, pharmacological properties, and potential therapeutic applications.
1. Biosynthesis of this compound
This compound is synthesized in Stizolobium hassjoo through the incorporation of precursors such as phenylalanine and tyrosine. Research indicates that:
- Incorporation Studies : Radiolabelled studies demonstrated that both L-[U-14C] phenylalanine and L-[U-14C] tyrosine could be incorporated into this compound. The retention of radioactivity in this compound was notably higher than in stizolobic acid, suggesting a more stable biosynthetic pathway for this compound .
- Biosynthetic Pathways : The proposed biosynthetic route involves the conversion of 3,4-dihydroxyphenylalanine (DOPA) through extradiol cleavage, leading to the formation of the heterocyclic structure characteristic of this compound .
2. Pharmacological Properties
This compound has been studied for its various biological activities, including:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, potentially mitigating damage in neuronal tissues under stress conditions. This is particularly relevant in studies involving neurodegenerative diseases .
- Anticancer Potential : There is emerging evidence that this compound may possess anticancer properties, although detailed mechanisms and efficacy require further investigation .
3. Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antioxidant Properties : A study conducted on extracts containing this compound showed a significant reduction in reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress. This suggests a potential role in preventing cellular damage associated with various diseases .
- Neuroprotective Research : In vivo studies using animal models have indicated that administration of this compound can improve cognitive functions and reduce neuronal loss following induced neurotoxicity .
4. Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other compounds derived from Stizolobium hassjoo:
5. Conclusion
This compound represents a promising compound with notable biological activities, particularly in antioxidant defense and neuroprotection. While initial findings are encouraging, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. The ongoing exploration of this compound could lead to significant advancements in pharmacology and therapeutic applications.
Q & A
Q. Methodology :
Labeling : Incubate S. hassjoo tissues with ¹⁴C- or ³H-labeled precursors (DOPA, tyrosine, phenylalanine).
Extraction : Use hot methanol (80%) followed by ion-exchange chromatography (Amberlite IR-45, HCO₃⁻ form) to isolate acidic metabolites .
Separation : Apply two-dimensional paper chromatography with solvent systems like n-butanol/acetic acid/water (4:1:5 v/v) or phenol-saturated aqueous solutions. Radioactive spots are identified via autoradiography .
Validation : Co-crystallize isolated compounds with authentic standards to confirm identity and measure specific radioactivity .
Why does phenylalanine exhibit limited incorporation into this compound despite its structural similarity to tyrosine?
While phenylalanine feeding results in low radioactivity in this compound (<5% of DOPA’s efficiency), this likely reflects its poor conversion to tyrosine/DOPA in S. hassjoo. In vitro studies show S. hassjoo lacks robust phenylalanine hydroxylase activity, limiting precursor availability . Contradictions arise from trace radioactivity in this compound after phenylalanine feeding, suggesting minor alternative pathways (e.g., microbial symbiont-mediated conversion) requiring further validation .
What chromatographic techniques are optimal for purifying this compound from plant extracts?
Q. Recommended protocols :
- Solvent systems : Use n-butanol/acetic acid/water (4:1:5 v/v; Rf = 0.12) or methyl ethyl ketone/pyridine/water/acetic acid (70:15:15:2 v/v; Rf = 0.88) for high-resolution separation .
- Crystallization : Purify this compound via n-propanol/water (6:4 v/v) recrystallization, achieving >95% purity after 3–5 cycles .
- Detection : UV absorbance at 260 nm or radiometric scanning for labeled compounds .
How can structural characterization of this compound be performed?
Q. Analytical workflow :
Degradation studies : Alkaline hydrolysis yields glutamic acid (1.3 × 10² dpm/mmol), confirming the α-keto-carboxylic acid backbone .
Spectroscopy : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS; exact mass 227.0430) to resolve the C₉H₉NO₆ structure .
X-ray crystallography : Resolve the stereochemistry of the cyclized product .
What experimental strategies address contradictions in precursor utilization data?
Q. Approaches :
Kinetic analysis : Compare turnover rates of phenylalanine vs. tyrosine/DOPA using time-course radiolabeling .
Enzyme inhibition : Apply phenylalanine hydroxylase inhibitors (e.g., α-methyl-DL-phenylalanine) to test precursor dependency .
Metabolite profiling : Use LC-MS/MS to quantify intermediates in phenylalanine-fed tissues vs. controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
